1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-4-12-2-5-13-6-3-12;;/h12-13H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUAEDBEWSFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the central nervous system. This compound exhibits notable interactions with various neurotransmitter systems, making it a candidate for therapeutic applications in anxiety and neurodegenerative disorders.
- Molecular Formula: C11H25Cl2N3
- Molecular Weight: 270.24 g/mol
- Structure: The compound features a piperazine ring substituted with a piperidine moiety, which contributes to its unique pharmacological profile.
This compound primarily acts as a GABA receptor agonist . This interaction is crucial for modulating GABAergic signaling pathways, leading to various cellular effects including:
- Induction of flaccid paralysis in parasites.
- Modulation of neurotransmitter systems, particularly serotonin (5-HT1A and 5-HT2A receptors) and dopamine.
Anxiolytic Effects
Research indicates that this compound may possess anxiolytic properties, influencing mood and anxiety through its interactions with serotonin receptors. It has been shown to enhance the binding affinity to these receptors, which is critical for its potential use in treating anxiety disorders.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in protecting neuronal health.
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperazine compounds, including this one, exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria, although specific data for this compound's activity is still emerging .
Study on Antinociceptive Effects
A study explored the antinociceptive properties of piperazine derivatives, including this compound. The results indicated that these compounds could effectively reduce pain responses in animal models, suggesting their potential use in pain management therapies .
Interaction with Receptors
Docking studies have revealed that this compound binds selectively to serotonin receptors. This selectivity is attributed to the structural features of the piperazine and piperidine rings, which enhance its pharmacological efficacy compared to other similar compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Piperazine ring | Anxiolytic effects |
| 1-(2-Pyridinyl)ethylpiperazine | Pyridine ring | Antidepressant properties |
| 1-Methyl-4-(2-pyridinyl)ethylpiperazine | Pyridine moiety | Neuroprotective effects |
| 1-(4-Methoxyphenyl)-piperazine | Aromatic substitution | Analgesic properties |
The unique combination of piperidine and piperazine structures in this compound enhances its selectivity towards serotonin receptors compared to other compounds listed above.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is characterized by its unique molecular structure, which includes both piperazine and piperidine moieties. Its chemical formula is , with a molecular weight of approximately 284.27 g/mol. The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for biological applications.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals targeting the central nervous system (CNS). Its structural similarities to other bioactive compounds make it a valuable building block for developing new therapeutic agents.
Biological Research
This compound has been studied extensively for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may act as an anxiolytic agent , modulating mood and anxiety through selective binding to serotonin receptors (5-HT1A and 5-HT2A subtypes). Additionally, its potential neuroprotective properties are being explored for treating neurodegenerative diseases.
Industrial Applications
Beyond medicinal uses, this compound is utilized in polymer production and other industrial applications requiring piperazine derivatives as precursors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Anxiolytic Activity : Investigations into its binding affinities reveal that it may effectively influence mood disorders by interacting with specific serotonin receptors.
- Neuroprotective Effects : Preliminary research suggests that it could offer protective benefits against neurodegeneration, warranting further exploration in clinical settings .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The ethyl-piperidinyl linker in the target compound distinguishes it from simpler analogs like CAS 1219979-73-3, which lacks the ethyl spacer. This linker may enhance conformational flexibility, improving receptor interaction .
- Aromatic substituents (e.g., dichlorophenyl in BD1063, bis(fluorophenyl) in GBR 12909) increase lipophilicity, promoting blood-brain barrier penetration, whereas the piperidinyl group in the target compound may favor interactions with sigma or adrenergic receptors .
Pharmacological Targets :
- Sigma-1 receptors : BD1063 and the target compound share sigma-1 affinity, but the latter’s piperidinyl group may confer selectivity for subtypes or downstream signaling pathways .
- Dopamine transporters (DAT) : GBR 12909 is a potent DAT inhibitor, while the target compound’s activity here remains uncharacterized, suggesting divergent applications .
Preparation Methods
Stepwise Procedure:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S1 | Condensation | N-methylpiperazine + N-Boc-piperidin-4-one + solvent A + alkali | Formation of imine intermediate mixture |
| S2 | Reduction | Addition of sodium dithionite (Na2S2O4) in batches, heating at constant temperature, filtration | Intermediate compound obtained after solvent removal and extraction |
| S3 | Acidification | Intermediate dissolved in methanol, dropwise addition of saturated HCl in methanol, stirring at room temperature for 2 hours, filtration, washing with absolute methanol, drying at 50°C | 1-methyl-4-(4-piperidinyl)piperazine hydrochloride as white solid |
Reaction Conditions Example:
- N-methylpiperazine (9 g), N-Boc-piperidin-4-one (15 g), methanol (50 mL), methylene chloride (50 mL), sodium carbonate (8.25 g), sodium dithionite (26.8 g).
- Heating at 40°C for 4 hours during reduction.
- Final acidification at room temperature with saturated HCl/methanol.
Yields:
- Intermediate compound: ~19.9 g (brown oily liquid).
- Final dihydrochloride salt: ~4.2 g from 5 g intermediate (example 1), or 5.9 g from 6.8 g intermediate (example 2).
This method emphasizes batchwise addition of reducing agent and controlled temperature to optimize yield and purity.
Alternative Synthetic Routes and Reagents
Other literature sources describe multi-step syntheses involving:
- Reductive amination using sodium tris(acetoxy)borohydride in dichloromethane/acetic acid at room temperature for 3 hours.
- Catalytic hydrogenation with palladium on activated charcoal in methanol under hydrogen atmosphere for 2 hours at room temperature.
- Use of protecting groups such as Boc (tert-butoxycarbonyl) to facilitate selective reactions on piperidine nitrogen atoms.
These methods typically involve:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reductive amination | Sodium tris(acetoxy)borohydride, acetic acid, dichloromethane, 20°C, 3 h | Formation of secondary amine linkage |
| Catalytic hydrogenation | Pd/C, H2 gas, methanol, 20°C, 2 h | Removal of protecting groups or reduction of intermediates |
This two-step protocol is efficient for preparing 1-(1-methyl-4-piperidinyl)piperazine, a close analog, which can be further converted to the dihydrochloride salt.
Comparative Summary of Preparation Methods
| Feature | Patent CN115124457B Method | Alternative Reductive Amination/Hydrogenation Method |
|---|---|---|
| Starting materials | N-methylpiperazine, N-Boc-piperidin-4-one | N-methylpiperazine, ketone/aldehyde derivative |
| Reducing agent | Sodium dithionite (Na2S2O4) | Sodium tris(acetoxy)borohydride, Pd/C hydrogenation |
| Solvents | Methanol, methylene chloride | Dichloromethane, methanol |
| Reaction temperature | 20–40°C | Room temperature (~20°C) |
| Reaction time | 4 h reduction + 2 h acidification | 3 h reductive amination + 2 h hydrogenation |
| Yield | Moderate to good (~60–85%) | Good yields reported, dependent on scale |
| Advantages | Simple, low energy, cost-effective | Mild conditions, high selectivity |
Research Findings and Notes
- The use of sodium dithionite as a reducing agent in the patented method allows for controlled reduction of the imine intermediate without harsh conditions, minimizing side reactions and impurities.
- Acidification with saturated hydrogen chloride in methanol efficiently converts the free base intermediate into the dihydrochloride salt, which precipitates as a white solid, facilitating purification.
- Alternative methods employing sodium tris(acetoxy)borohydride offer mild reductive amination conditions, often preferred for sensitive substrates.
- Catalytic hydrogenation steps are useful for removing protecting groups or reducing unsaturated intermediates, ensuring the final product's structural integrity.
- The choice of solvents and reaction parameters is critical for optimizing yield and purity, with methanol and methylene chloride commonly used for extraction and reaction media.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis involves multi-step reactions starting with piperidine and piperazine derivatives. A common approach includes alkylation of 4-propan-2-ylphenol with 2-chloroethanol, followed by coupling with 1-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF). Optimization parameters:
- Temperature : 60–80°C
- Solvent : Ethanol for improved solubility
- Catalyst : Potassium carbonate as a base (yields 70–85%)
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves ≥95% purity .
Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.4–3.1 ppm).
- HPLC : Reverse-phase C18 column with UV detection (λ=254 nm); mobile phase: acetonitrile/0.1% TFA (70:30), retention time ~8.2 min.
- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 310.2 (C₁₃H₂₅N₃Cl₂).
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Q. What environmental factors influence the compound’s stability, and how should it be stored for long-term use?
- Stability Factors :
- pH : Optimal stability at pH 4–6 in aqueous solutions.
- Light/Oxygen : Degrades under prolonged exposure; store in amber vials under argon.
- Storage Recommendations :
- Solid Form : -20°C in desiccated conditions (silica gel).
- Solutions : Freeze at -20°C; use within 7 days at 25°C .
Advanced Research Questions
Q. How can structural modifications (e.g., N-methylation, halogen substitution) enhance blood-brain barrier (BBB) permeability and metabolic stability?
- Key Modifications :
- N-Methylation : Increases logP by 0.5 units (logP 1.8 → 2.3), improving BBB penetration (PAMPA-BBB Pe ≈ 15×10⁻⁶ cm/s).
- 4-Fluoro Analogs : Show 2-fold higher microsomal stability (t₁/₂ = 45 min vs. 22 min for parent).
- Validation Methods :
- PAMPA Assay : Measures passive diffusion.
- Hepatic Microsome Incubations : LC-MS/MS quantifies metabolic degradation .
Q. What experimental strategies resolve contradictions in reported receptor binding affinities across studies?
- Mitigation Approaches :
- Standardized Assays : Uniform buffer conditions (Tris-HCl pH 7.4, 25°C).
- Control Ligands : Spiperone (dopamine receptors) for data normalization.
- Orthogonal Methods : Functional assays (cAMP accumulation) paired with computational docking.
Q. How can in silico modeling guide the design of analogs with improved selectivity for serotonin receptors?
- Computational Strategies :
- Homology Modeling : Build 5-HT2A receptor models using X-ray templates (PDB 6A93).
- Molecular Dynamics (MD) : Simulate ligand binding (100 ns trajectories) to identify key interactions (e.g., D3.32 salt bridge).
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., -OCH₃ → -CF₃ improves selectivity by 4.2 kcal/mol).
Q. What advanced chromatographic techniques are recommended for analyzing degradation products and enantiomeric purity?
- Techniques :
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol/diethylamine (80:20:0.1; Rs >2.0).
- UHPLC-QTOF-MS : Acquity BEH C18 (1.7 µm), 0.1% formic acid gradient; MSE data acquisition for non-targeted degradation profiling.
Q. How should researchers assess off-target effects in kinase signaling pathways?
- Methodological Considerations :
- Kinome-Wide Screens : Test against 468 kinases (DiscoverX KINOMEscan at 10 µM).
- Cellular Phospho-Profiling : Antibody arrays post 24-h treatment (10 µM).
- Counter-Screening : ADP-Glo kinase assay eliminates false positives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
